molecular formula C20H21NO3 B5055820 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline

8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline

Cat. No.: B5055820
M. Wt: 323.4 g/mol
InChI Key: CJTZTZVBVJQQEO-UHFFFAOYSA-N
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Description

8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is an organic compound with a complex structure that includes a quinoline core substituted with ethoxyphenoxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the ethoxyphenoxy and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide or tetrahydrofuran to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and purity. This can include the use of continuous flow reactors to control reaction conditions more precisely and reduce the formation of by-products. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The ethoxy and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.

Scientific Research Applications

8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 8-[2-(2-methoxyphenoxy)ethoxy]-2-methylquinoline
  • 8-[2-(2-propoxyphenoxy)ethoxy]-2-methylquinoline
  • 8-[2-(2-butoxyphenoxy)ethoxy]-2-methylquinoline

Uniqueness

8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline is unique due to the specific arrangement of its ethoxyphenoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with molecular targets, making it valuable for specific applications.

Properties

IUPAC Name

8-[2-(2-ethoxyphenoxy)ethoxy]-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-3-22-17-8-4-5-9-18(17)23-13-14-24-19-10-6-7-16-12-11-15(2)21-20(16)19/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTZTZVBVJQQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=CC=CC3=C2N=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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